molecular formula C10H19FN2O2 B15147536 Tert-butyl 3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Tert-butyl 3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B15147536
M. Wt: 218.27 g/mol
InChI Key: WWJQJSHXCBBXRO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. The presence of a fluorine atom and a tert-butyl ester group in this compound enhances its chemical stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance selectivity and efficiency.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its structural features make it a valuable scaffold for designing new drugs with improved pharmacokinetic properties.

Industry:

    Material Science: The compound can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The aminomethyl group can participate in nucleophilic or electrophilic reactions, further modulating the compound’s activity. The tert-butyl ester group increases the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing its bioavailability .

Comparison with Similar Compounds

    Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    Tert-butyl 4-fluoropyrrolidine-1-carboxylate: Lacks the aminomethyl group, affecting its chemical properties and applications.

    Tert-butyl 3-(aminomethyl)-4-chloropyrrolidine-1-carboxylate:

Uniqueness: Tert-butyl 3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of both the fluorine atom and the aminomethyl group, which confer distinct chemical and biological properties. The fluorine atom enhances binding affinity and stability, while the aminomethyl group provides versatility in chemical reactions and biological interactions .

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(4-12)8(11)6-13/h7-8H,4-6,12H2,1-3H3

InChI Key

WWJQJSHXCBBXRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)CN

Origin of Product

United States

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